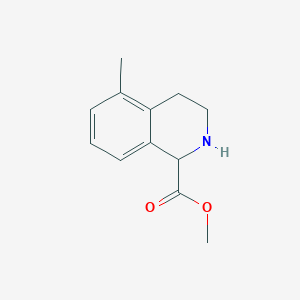Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
CAS No.: 1367666-62-3
Cat. No.: VC4249087
Molecular Formula: C12H15NO2
Molecular Weight: 205.257
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1367666-62-3 |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.257 |
| IUPAC Name | methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
| Standard InChI | InChI=1S/C12H15NO2/c1-8-4-3-5-10-9(8)6-7-13-11(10)12(14)15-2/h3-5,11,13H,6-7H2,1-2H3 |
| Standard InChI Key | QQNWOQPSYMXCDF-UHFFFAOYSA-N |
| SMILES | CC1=C2CCNC(C2=CC=C1)C(=O)OC |
Introduction
Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound characterized by its unique tetrahydroisoquinoline structure. This compound, with the molecular formula
and a molar mass of approximately 191.23 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Synthesis of Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
The synthesis typically involves several steps:
-
Formation of Tetrahydroisoquinoline Core: The initial step often utilizes the Pictet-Spengler reaction involving phenylethylamines and aldehydes.
-
Carboxylation: The introduction of the carboxylate group can be achieved through various methods including esterification reactions.
-
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Biological Activities
Research indicates that methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate exhibits a range of pharmacological properties:
Anticancer Activity
Studies have demonstrated that derivatives of tetrahydroisoquinoline compounds possess significant anticancer properties. For instance:
-
In Vitro Studies: The compound has shown promising results in inhibiting cell growth in various cancer cell lines with IC50 values indicating effective concentrations for therapeutic applications .
Neuropharmacological Effects
Due to its structural similarity to neurotransmitters, this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neuropharmacology.
Interaction Studies
Interaction studies reveal that methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate binds effectively to specific biological targets:
-
Binding Affinity: Evaluated through various assays demonstrating its efficacy towards multiple receptors involved in cellular signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | ||
| Different position of carboxylate group | ||
| Methyl 5-methoxy-1,2,3,4-tetrahydroisoquinoline | ||
| Methoxy group instead of methyl | ||
| Methyl 6-methyl-1,2,3,4-tetrahydroisoquinoline | ||
| Methyl group at the 6-position |
This table highlights the structural diversity among tetrahydroisoquinoline derivatives and their potential variations in biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume